molecular formula C18H14N2S B3610065 2-(benzylthio)-1H-naphtho[2,3-d]imidazole

2-(benzylthio)-1H-naphtho[2,3-d]imidazole

Cat. No.: B3610065
M. Wt: 290.4 g/mol
InChI Key: WBSUEPPIEJABAD-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . They are key components to functional molecules used in a variety of everyday applications .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole are a key focus, with methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazole is a five-membered aromatic heterocycle, while benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .


Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of both the N1–C5 and N3–C4 bonds in a single operation . For example, the synthesis of 5-sulphonamidoimidazoles has been reported from the reaction of two different heterocyclic starting materials in the presence of a rhodium catalyst .


Physical and Chemical Properties Analysis

Imidazole and benzimidazole-based compounds are known for their unique chemical and physical properties such as low vapor pressure, non-flammability, high thermal stability, good ionic conductivity, and excellent fluidity and solubility .

Mechanism of Action

Imidazole and benzimidazole-containing drugs bind to a variety of therapeutic targets due to their special structural features and electron-rich environment, thereby exhibiting a broad spectrum of bioactivities .

Safety and Hazards

Imidazole is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

Properties

IUPAC Name

2-benzylsulfanyl-1H-benzo[f]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S/c1-2-6-13(7-3-1)12-21-18-19-16-10-14-8-4-5-9-15(14)11-17(16)20-18/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSUEPPIEJABAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC4=CC=CC=C4C=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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